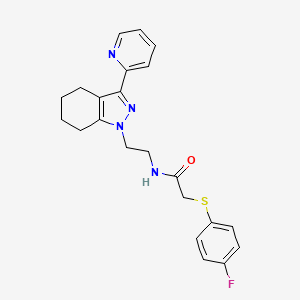

1-(3-Methylbenzyl)piperazine-2,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Methylbenzyl)piperazine is an analytical reference standard categorized as a piperazine . It has been detected in illicit tablets . It is used as reference materials for forensic laboratories . It affects the central and the autonomic nervous systems, the blood pressure, and smooth muscle .

Molecular Structure Analysis

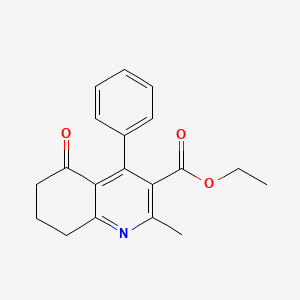

The molecular formula of 1-(3-Methylbenzyl)piperazine is C12H18N2 . The InChI code is InChI=1S/C12H18N2/c1-11-3-2-4-12(9-11)10-14-7-5-13-6-8-14/h2-4,9,13H,5-8,10H2,1H3 . The SMILES string is CC1=CC=CC(CN2CCNCC2)=C1 .Physical And Chemical Properties Analysis

1-(3-Methylbenzyl)piperazine appears as a pale yellow oil . It has a density of 1.001 g/mL at 25 °C . Its boiling point is 256-257 °C . It is soluble in DMF, DMSO, and Ethanol .Wissenschaftliche Forschungsanwendungen

Cardiotropic Activity

- A group of compounds, including 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, has been synthesized and shown to have significant cardiotropic actions. Particularly, a compound from this group demonstrated notable antiarrhythmic activity in various arrhythmia models (G. Mokrov et al., 2019).

Antiviral and Antibacterial Properties

- Derivatives of diketopiperazine, including variants of 1-(3-Methylbenzyl)piperazine-2,3-dione, isolated from marine-derived actinomycete Streptomyces sp. showed modest to potent antivirus activity against the influenza A (H1N1) virus. Some compounds also displayed narrow spectrum antibacterial activity against Gram-positive bacteria (Pei-Pei Wang et al., 2013).

Antiproliferative and Differentiation Properties in Leukemia

- Piperazine derivatives, including the mentioned chemical, have been investigated for their impact on the proliferation of human chronic myelogenous leukemia cells and their potential to induce erythroid differentiation. Some derivatives showed significant inhibition of cell proliferation (Antoine M. Saab et al., 2013).

Structural Analysis and Solution Structures

- Research on the crystal structure and solution behavior of 3-(α- Bromobenzyl )-3-methoxypiperazine-2,5-diones, a related compound, has provided insights into the conformational behavior of these types of molecules, which is crucial for understanding their biological activities (J. Elix et al., 1986).

Natural Product Derivatives with Antibacterial Activity

- A study of the endophytic fungus Purpureocillium lilacinum yielded compounds from the diketopiperazines group, including derivatives of this compound, which showed antibacterial activity against Gram-positive bacteria (R. Bara et al., 2020).

Cancer Treatment Potential

- Piperazine-2,3-dione derivatives have shown promise as selective inhibitors of interleukin 4 induced protein 1 (IL4I1), indicating potential use in treating cancers such as endometrial, ovarian, and triple-negative breast cancers (A. Abdel-Magid, 2023).

Safety and Hazards

Wirkmechanismus

Target of Action

This compound is a derivative of benzylpiperazine , which has been associated with stimulant effects

Mode of Action

As a derivative of benzylpiperazine, it may interact with its targets in a similar manner, potentially acting as a stimulant . .

Biochemical Pathways

The biochemical pathways affected by 1-(3-Methylbenzyl)piperazine-2,3-dione are currently unknown . Given its potential stimulant properties, it might influence pathways related to neurotransmitter release or reuptake

Result of Action

If it acts as a stimulant like its parent compound benzylpiperazine , it might increase neurotransmitter release, leading to heightened alertness and energy.

Eigenschaften

IUPAC Name |

1-[(3-methylphenyl)methyl]piperazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-3-2-4-10(7-9)8-14-6-5-13-11(15)12(14)16/h2-4,7H,5-6,8H2,1H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWYSWXWCFNDFAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCNC(=O)C2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}amino benzoate](/img/structure/B2376203.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)

![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)

![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2376213.png)

![4-bromo-N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2376215.png)

![(E)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2376216.png)

![1'-(2-Chloroacetyl)spiro[3,4-dihydro-1,4-benzoxazepine-2,4'-piperidine]-5-one](/img/structure/B2376220.png)

![Pyrazolo[1,5-a]pyrimidine-3-carbothioamide](/img/structure/B2376221.png)

![methyl (2E)-2-[(3-chloro-4-fluorophenyl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2376222.png)